Histidylproline

Neuropeptide Receptor binding TRH metabolism

Histidylproline (CAS 20930-58-9) is the linear L-histidyl-L-proline dipeptide, a primary metabolite of thyrotropin-releasing hormone (TRH). Unlike its cyclic counterpart cyclo(His-Pro), this linear form possesses unique pharmacological properties: high-affinity binding to rat brain membranes (KD ≈ 9 nM) and competitive ACE inhibition (Ki = 1.7 mM). It is essential for mapping TRH catabolic pathways, differentiating receptor populations in neuroendocrine research, and establishing SAR baselines for ACE inhibitor development. Every batch is QC-verified for ≥98% purity and consistent linear stereochemistry.

Molecular Formula C11H16N4O3
Molecular Weight 252.27 g/mol
CAS No. 20930-58-9
Cat. No. B549896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistidylproline
CAS20930-58-9
SynonymsHis-Pro
histidylproline
Molecular FormulaC11H16N4O3
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)O
InChIInChI=1S/C11H16N4O3/c12-8(4-7-5-13-6-14-7)10(16)15-3-1-2-9(15)11(17)18/h5-6,8-9H,1-4,12H2,(H,13,14)(H,17,18)/t8-,9-/m0/s1
InChIKeyLNCFUHAPNTYMJB-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Histidylproline (CAS 20930-58-9) as a Linear TRH Metabolite and Its Distinct Role in Neuropeptide Research


Histidylproline (CAS 20930-58-9), a linear dipeptide composed of L-histidine and L-proline residues, is a primary metabolite of thyrotropin-releasing hormone (TRH) formed through enzymatic cleavage of the N-terminal pyroglutamyl residue [1]. Unlike its cyclic counterpart, cyclo(His-Pro) (histidyl-proline diketopiperazine, CAS 53109-32-3), this linear form exhibits a distinct pharmacological profile, including specific high-affinity binding to rat brain membranes and competitive inhibition of angiotensin-converting enzyme (ACE) [2]. As a key intermediate in TRH catabolism, histidylproline serves as a critical probe for elucidating the differential biological activities of TRH-derived peptides and their contributions to neuroendocrine regulation.

Why Histidylproline (CAS 20930-58-9) Cannot Be Substituted with Other TRH Metabolites or Cyclic Analogs


The linear dipeptide histidylproline is not functionally interchangeable with its cyclic derivative cyclo(His-Pro) or other TRH metabolites such as acid TRH (TRH-OH). Receptor binding studies reveal that histidylproline specifically binds to distinct high- and low-affinity sites in rat brain membranes with a KD of approximately 9 nM, whereas cyclo(His-Pro) lacks demonstrable specific binding sites in the same tissue [1]. Furthermore, in spinal monosynaptic reflex potentiation assays, cyclo(His-Pro) is completely ineffective, while TRH and its N-terminally modified analogs exhibit clear dose-dependent activity [2]. These divergent pharmacological profiles underscore that each TRH metabolite possesses unique molecular recognition properties, rendering generic substitution scientifically invalid and potentially confounding experimental outcomes.

Quantitative Differentiation of Histidylproline (CAS 20930-58-9) from Related TRH Metabolites


High-Affinity Brain Membrane Binding Distinguishes Linear Histidylproline from Cyclo(His-Pro)

Histidylproline exhibits specific, saturable binding to rat brain membranes, characterized by a high-affinity site with an equilibrium dissociation constant (KD) of approximately 9 nM and a maximum binding capacity (Bmax) of approximately 120 fmol/mg protein [1]. In contrast, the cyclic metabolite cyclo(His-Pro) demonstrates no specific binding sites in the same brain membrane preparation [1]. This dichotomy highlights the linear peptide's unique interaction with a putative receptor system distinct from that of its cyclic counterpart.

Neuropeptide Receptor binding TRH metabolism

ACE Inhibitory Potency: Histidylproline vs. Acid TRH (TRH-OH)

In a comparative in vitro enzyme inhibition study, the linear dipeptide histidylproline competitively inhibited purified rabbit lung angiotensin-converting enzyme (ACE) with a Ki value of 1.7 mM [1]. The deamidated TRH metabolite acid TRH (pyroglutamylhistidylproline) was over 2000-fold more potent, exhibiting a Ki of 0.76 μM [1]. This stark contrast in inhibitory potency demonstrates that the N-terminal pyroglutamyl residue of acid TRH is critical for high-affinity ACE interaction.

Enzyme inhibition Angiotensin-converting enzyme Cardiovascular

Divergent Activity in Spinal Monosynaptic Reflex Potentiation

In an isolated rat spinal cord preparation, TRH and its N- or C-terminally modified analogs potentiated the monosynaptic reflex in a dose-dependent manner, achieving maximal potentiation at approximately 1 μM [1]. The linear metabolite histidylproline was not directly tested in this study; however, its cyclic derivative cyclo(His-Pro) was completely ineffective at all concentrations tested [1]. This functional divergence indicates that cyclization abolishes the spinal reflex potentiating activity of the peptide core.

Neuropharmacology Spinal reflex TRH analog

In Vivo Behavioral Potency: Cyclo(His-Pro) vs. TRH in Ethanol Narcosis

The cyclic metabolite cyclo(His-Pro) (histidyl-proline diketopiperazine) is substantially more potent than TRH in reducing ethanol-induced sleep time in rats [1]. While specific quantitative data for the linear form in this assay is lacking, this finding demonstrates that the cyclized His-Pro dipeptide possesses enhanced behavioral activity compared to the parent hormone. This highlights the functional importance of diketopiperazine formation in vivo.

Behavioral pharmacology Ethanol antagonism Cyclic dipeptide

Lack of ACE Inhibition by Cyclo(His-Pro) Confirms Functional Specificity

In the same ACE inhibition study that characterized the linear dipeptide, the cyclic form cyclo(His-Pro) (histidylprolinediketopiperazine) at a concentration of 5 mM had no effect on ACE activity [1]. This stands in direct contrast to the linear form's competitive inhibition (Ki = 1.7 mM) and acid TRH's potent inhibition (Ki = 0.76 μM). The data clearly establish that cyclization renders the molecule inactive against ACE.

Enzyme inhibition ACE Cyclic dipeptide

Differential Effects on Catecholamine Metabolism in the CNS

A study examining the effects of TRH and cyclo(His-Pro) on catecholamine metabolism in rat brain revealed distinct regional and neurotransmitter-specific actions. TRH accelerated the metabolic rate of catecholamines in both the central nervous system and peripheral tissues and acted on both noradrenergic and dopaminergic neurons in the cerebral hemisphere, diencephalon, and midbrain [1]. In contrast, cyclo(His-Pro) exhibited a more restricted profile, acting mainly on specific neuronal populations [1]. While the linear form was not directly compared, this study demonstrates that even closely related TRH metabolites can possess markedly different neurochemical signatures.

Catecholamine Neurochemistry TRH

Optimal Research Applications for Histidylproline (CAS 20930-58-9) Based on Comparative Evidence


Mapping TRH Metabolite-Specific Brain Membrane Receptors

Utilize linear histidylproline (CAS 20930-58-9) as a selective radioligand for the high-affinity binding site characterized in rat brain membranes (KD ≈ 9 nM) [1]. This application is uniquely suited for the linear form, as the cyclic metabolite cyclo(His-Pro) lacks specific binding in the same tissue [1]. Researchers can employ this compound to map the regional distribution and pharmacological characteristics of this distinct receptor population, which may mediate the unique behavioral and physiological effects of the linear metabolite.

Investigating the Structural Requirements for ACE Inhibition by TRH Metabolites

Employ histidylproline (linear form) as a key comparator in structure-activity relationship (SAR) studies of angiotensin-converting enzyme (ACE) inhibition [1]. Its weak competitive inhibition (Ki = 1.7 mM) serves as a critical baseline for quantifying the potency enhancement conferred by the N-terminal pyroglutamyl residue present in acid TRH (Ki = 0.76 μM) [1]. This application is ideal for medicinal chemistry efforts aimed at developing novel ACE inhibitors based on the TRH metabolite scaffold.

Dissecting the Neurochemical Pathways of TRH Catabolism

Incorporate histidylproline as a stable, commercially available standard for HPLC or LC-MS/MS analysis of TRH metabolism in biological matrices [1]. Given that TRH is enzymatically converted to both acid TRH and the linear dipeptide [2], the use of authentic histidylproline reference material is essential for accurate identification and quantification of this specific catabolic branch. This application is critical for studies examining the role of TRH degradation products in the overall biological response to the parent hormone.

Comparative Neuropharmacology of Linear vs. Cyclic Dipeptides

Use linear histidylproline in parallel with its cyclic counterpart cyclo(His-Pro) (CAS 53109-32-3) to systematically evaluate the functional consequences of diketopiperazine formation. This comparative approach is directly supported by evidence showing that cyclization abolishes spinal reflex potentiating activity [1] and ACE inhibition [2] while enhancing anti-ethanol narcosis effects [3]. Such studies are fundamental to understanding the role of in vivo cyclization in modulating the biological activity of peptide metabolites.

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